
4-(Butylsulfonyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylsulfonyl)phenylboronic acid is a chemical compound with the formula C10H15BO4S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .
Molecular Structure Analysis
The molecular structure of 4-(Butylsulfonyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further substituted with a butylsulfonyl group . The molecular weight of this compound is 242.1000 g/mol .Chemical Reactions Analysis
Boronic acids, including 4-(Butylsulfonyl)phenylboronic acid, are known for their ability to form reversible complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This unique chemistry has led to their utility in various sensing applications .Wissenschaftliche Forschungsanwendungen
Sensing Applications
4-(Butylsulfonyl)phenylboronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methodologies.
Biological Labelling
The boronic acid moiety of this compound interacts with diols, which is a beneficial property for biological labelling applications. It allows for the selective tagging of biomolecules containing diol groups, such as carbohydrates, which can be useful in tracking and analyzing biological processes .
Protein Manipulation and Modification
This compound’s ability to form reversible covalent bonds with diols makes it a valuable tool for protein manipulation and modification. Researchers can use it to modify proteins in a controlled manner, which is essential for understanding protein function and for developing new therapeutic strategies .
Separation Technologies
In the field of separation technologies, 4-(Butylsulfonyl)phenylboronic acid can be employed to selectively bind and separate molecules containing diol groups. This is particularly useful in the purification of glycoproteins and other glycoconjugates .
Development of Therapeutics
The interaction of boronic acids with diols is also exploited in the development of therapeutics. Compounds like 4-(Butylsulfonyl)phenylboronic acid can be used to design drugs that target specific biological pathways involving diols, offering potential treatments for various diseases .
Analytical Methods
Due to its specific binding properties, 4-(Butylsulfonyl)phenylboronic acid can be incorporated into microparticles and polymers used in analytical methods. This includes applications such as the controlled release of insulin and the electrophoresis of glycated molecules .
Wirkmechanismus
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and carbon-based substrates in these reactions.
Mode of Action
The mode of action of 4-(Butylsulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring a carbon group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 4-(Butylsulfonyl)phenylboronic acid would likely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 4-(Butylsulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature .
Safety and Hazards
Zukünftige Richtungen
Boronic acids are increasingly being utilized in diverse areas of research due to their unique chemical properties . They have found applications in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . As such, the future directions for 4-(Butylsulfonyl)phenylboronic acid will likely follow these trends.
Eigenschaften
IUPAC Name |
(4-butylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYIKCBEZABIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675228 |
Source


|
| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-02-4 |
Source


|
| Record name | B-[4-(Butylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


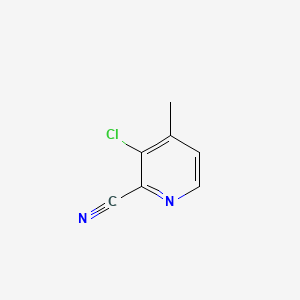
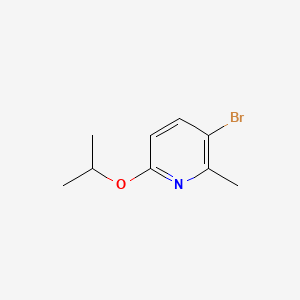
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
![6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B578167.png)

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)
![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)
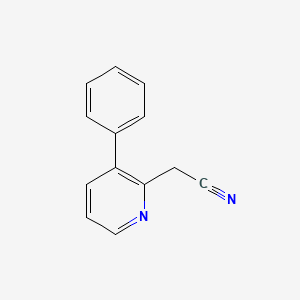
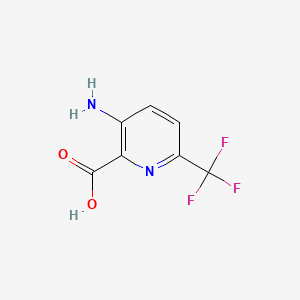
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)
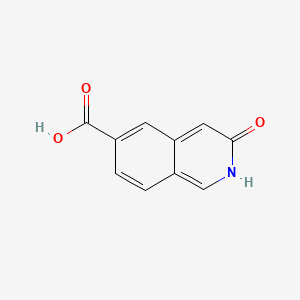
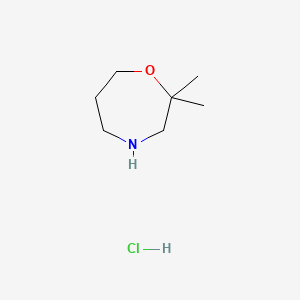
![5[alpha]-Etianic acid methyl ester](/img/structure/B578180.png)